6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one
Description
Properties
CAS No. |
13805-53-3 |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
6-chloro-4-hydrazinyl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H9ClN4O/c11-9-6-8(13-12)10(16)15(14-9)7-4-2-1-3-5-7/h1-6,13H,12H2 |
InChI Key |
XIBQWESKICPZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=N2)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydrazinyl-2-phenylpyridazin-3(2H)-one Intermediate
- Starting from 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones, refluxing with hydrazine hydrate in absolute ethanol yields 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives.
- Hydrazine hydrate acts as a nucleophile, opening the furanone ring and forming the hydrazinyl-substituted pyridazinone.
Chlorination to Introduce the 6-Chloro Substituent
- The hydrazinyl pyridazinone intermediate is treated with phosphorus oxychloride (POCl3) under reflux conditions (typically 2–4 hours at 100 °C) to substitute the 6-position with chlorine, yielding 6-chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one.
- After reaction completion, the mixture is cooled and poured onto ice, then neutralized with sodium carbonate or sodium hydroxide to precipitate the product.
- The product is filtered, washed, and recrystallized (commonly from benzene or methanol) to obtain pure compound.
Alternative Synthetic Route via Glyoxylic Acid and Acetophenone
- Glyoxylic acid reacts with acetophenone derivatives to form 6-substituted phenyl-3(2H)-pyridazinones.
- Subsequent treatment with hydrazine hydrate yields the hydrazinyl pyridazinone.
- Chlorination with phosphorus oxychloride then affords the 6-chloro derivative.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine hydrate reflux | Hydrazine hydrate, absolute ethanol, reflux | ~90% | Efficient ring transformation |
| Chlorination | Phosphorus oxychloride, reflux 2–4 h, 100 °C | 86–94% | High yield, requires careful neutralization |
| Purification | Recrystallization from benzene or methanol | - | Ensures purity and crystallinity |
Spectroscopic and Analytical Data Supporting Preparation
Summary of Key Research Findings
- The hydrazinyl group is introduced efficiently by refluxing appropriate hydrazono-furanones with hydrazine hydrate in ethanol.
- Chlorination with phosphorus oxychloride is a reliable method to introduce the 6-chloro substituent, with yields up to 94% reported.
- The compound can be further derivatized due to the reactive hydrazinyl group, making it a valuable intermediate in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridazines.
Scientific Research Applications
Medicinal Chemistry Applications
6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one has been investigated for its potential as a pharmaceutical agent. The compound is noted for its antitumor activity, particularly against various cancer cell lines. The following case studies illustrate its medicinal applications:
- Anticancer Activity : Research has shown that derivatives of pyridazine compounds exhibit significant cytotoxic effects on cancer cells. In vitro studies demonstrated that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF7, suggesting its potential as an anticancer drug candidate .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against a range of pathogens. In one study, it exhibited notable inhibition against Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antibacterial agents .
Agricultural Science Applications
In agricultural science, this compound has been explored for its herbicidal properties:
- Herbicidal Activity : Studies have indicated that this compound can effectively inhibit the growth of certain weeds, making it a candidate for developing new herbicides. Field trials demonstrated a significant reduction in weed biomass when treated with formulations containing this compound .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : This compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating hydrazine derivatives into polymer matrices can improve their performance in various industrial applications .
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The substitution pattern on the pyridazinone ring critically determines physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Pharmacological and Physicochemical Properties
- Reactivity: The hydrazinyl group in the target compound facilitates formation of hydrazones or coordination complexes, distinguishing it from methyl- or amino-substituted analogues .
- Solubility: Chloro and hydrazinyl groups may reduce solubility in non-polar solvents compared to methylphenyl derivatives ().
- Biological Activity : Hydrazinyl derivatives often exhibit antimicrobial or antitumor activity due to metal chelation, whereas methyl-substituted compounds (e.g., ) show varied agonist/antagonist profiles depending on substituent bulk .
Crystallographic and Spectroscopic Data
- IR Spectroscopy : The target compound’s hydrazinyl group would show N-H stretches (~3300 cm⁻¹) and C=O at ~1700 cm⁻¹, contrasting with methyl groups (C-H ~2900 cm⁻¹) in analogues ().
- Crystal Packing: Hydrazinyl and chloro substituents may promote hydrogen bonding (e.g., N-H⋯O) and π-π stacking, as seen in related pyridazinones (). Methyl groups, in contrast, favor van der Waals interactions .
Biological Activity
6-Chloro-4-hydrazinyl-2-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, noted for its diverse biological activities. The presence of chloro, hydrazinyl, and phenyl groups suggests potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antifungal domains. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 13805-53-3 |
| Molecular Formula | C10H9ClN4O |
| Molecular Weight | 236.66 g/mol |
| IUPAC Name | 6-chloro-4-hydrazinyl-2-phenylpyridazin-3-one |
| InChI Key | XIBQWESKICPZIG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydrazinyl group may facilitate the formation of reactive intermediates that can modulate biological pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against a range of bacteria and fungi. The compound's structure suggests it could inhibit bacterial growth through interference with cellular processes.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyridazine derivatives. For example:
- A derivative similar to this compound exhibited cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value indicating effective growth inhibition .
- Another study highlighted that compounds in this class could induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest .
Antifungal Activity
The compound's antifungal efficacy has been evaluated against various fungal strains. Preliminary results suggest it may inhibit fungal growth by disrupting cellular integrity or metabolic functions.
Case Studies
- Anticancer Evaluation
- Antimicrobial Testing
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyridazine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-Hydrazinyl-2-phenylpyridazin-3(2H)-one | Low | Moderate |
| 6-Chloro-2-phenylpyridazin-3(2H)-one | Moderate | Low |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
